molecular formula C8H22NO7P B3144916 Cholineglycerophosphate CAS No. 563-23-5

Cholineglycerophosphate

Cat. No.: B3144916
CAS No.: 563-23-5
M. Wt: 275.24 g/mol
InChI Key: LJGDFNNSILYOKZ-UHFFFAOYSA-N
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Description

Cholineglycerophosphate is a useful research compound. Its molecular formula is C8H22NO7P and its molecular weight is 275.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium;hydroxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20NO6P.H2O/c1-9(2,3)4-5-14-16(12,13)15-7-8(11)6-10;/h8,10-11H,4-7H2,1-3H3;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGDFNNSILYOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOP(=O)(O)OCC(CO)O.[OH-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22NO7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Cholineglycerophosphate in Biological Systems

Endogenous Occurrence and Biological Significance

Cholineglycerophosphate is found endogenously in a variety of biological tissues and fluids. It is particularly abundant in the brain but is also present in other organs such as the kidneys, prostate, and spleen. foodb.ca Its presence has been identified in several biofluids, including semen, saliva, feces, blood, breast milk, and cerebrospinal fluid. foodb.ca

One of the significant biological roles of this compound is its function as an osmolyte, particularly in the renal medullary cells. chemicalbook.comhmdb.ca In this capacity, it helps to protect cells from the high osmotic stress caused by urea (B33335), thereby preserving the function of enzymes and other macromolecules. hmdb.ca Furthermore, this compound serves as a precursor in the biosynthesis of phospholipids (B1166683) in the brain and enhances the bioavailability of choline (B1196258) in nervous tissue. abmole.com Its role as a neuroprotective agent has been noted in scientific literature. chemicalbook.comnih.gov

Below is a summary of the endogenous locations of this compound:

Biological LocationSpecific Area/Fluid
Organs Brain, Prostate, Kidney, Spleen foodb.ca
Biofluids & Excreta Semen, Saliva, Feces, Blood, Breast Milk, Cerebrospinal Fluid foodb.ca
Subcellular Cytoplasm, Membrane (Cell and Intracellular) foodb.ca

Role as a Key Metabolic Intermediate

This compound is a central molecule in the metabolism of choline and phospholipids. It functions as both a precursor in anabolic pathways and an intermediate in catabolic processes, highlighting its dynamic role in cellular biochemistry.

Precursor in Choline Biosynthesis Pathways

This compound is a direct precursor in the biosynthesis of choline. chemicalbook.com This pathway is crucial for the production of acetylcholine (B1216132), a key neurotransmitter, and for the synthesis of various essential phospholipids that are fundamental components of cell membranes. ebi.ac.uk The availability of this compound can thus influence the rate of synthesis of these critical biomolecules.

Intermediate in Phosphatidylcholine Catabolism

The breakdown of phosphatidylcholine, a major class of phospholipids, generates this compound as an intermediate. chemicalbook.comhmdb.ca This catabolic pathway is active in numerous body tissues. hmdb.ca The generation of this compound from phosphatidylcholine ensures that choline can be efficiently recycled and reutilized within the cell for various metabolic needs.

The following table outlines the metabolic roles of this compound:

Metabolic ProcessRole of this compoundPathwayKey Outcome
Anabolism PrecursorCholine BiosynthesisSynthesis of Acetylcholine and Phospholipids ebi.ac.ukchemicalbook.com
Catabolism IntermediatePhosphatidylcholine CatabolismRecycling of Choline chemicalbook.comhmdb.ca

Cholineglycerophosphate Metabolic Pathways

Biosynthesis of sn-Glycero-3-phosphocholine

The formation of sn-glycero-3-phosphocholine is intrinsically linked to the metabolism of choline-containing phospholipids (B1166683), which are fundamental components of cellular membranes.

The Glycerophosphocholine Pathway within Choline (B1196258) Phospholipid Metabolism

The primary route for the biosynthesis of sn-glycero-3-phosphocholine is through the catabolism of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic cell membranes. This process is part of a broader metabolic cycle that regulates the levels of choline and its derivatives within the cell. The glycerophosphocholine pathway involves the deacylation of PC, a reaction that removes the fatty acid chains from the glycerol (B35011) backbone. wikipedia.org This contrasts with the Kennedy pathway, which is the primary de novo synthesis pathway for PC from free choline. nih.gov

Activated choline metabolism, often observed in various physiological and pathological states, is characterized by elevated levels of choline-containing compounds, including phosphocholine (B91661) and glycerophosphocholine. nih.govnih.govnih.gov The interplay between the anabolic Kennedy pathway and the catabolic glycerophosphocholine pathway is crucial for maintaining membrane homeostasis and cellular signaling.

Enzymatic Mechanisms of Cholineglycerophosphate Formation

The formation of sn-glycero-3-phosphocholine from phosphatidylcholine is catalyzed by the action of specific phospholipases. Phospholipase A1 (PLA1) and Phospholipase A2 (PLA2) hydrolyze the ester bonds at the sn-1 and sn-2 positions of the glycerol backbone, respectively, releasing fatty acids. The sequential action of these enzymes, or the action of a phospholipase B (which has both PLA1 and PLA2 activity), on phosphatidylcholine results in the formation of sn-glycero-3-phosphocholine. nih.gov For instance, neuropathy target esterase (NTE) exhibits phospholipase B activity and is known to catalyze the production of GPC from phosphatidylcholine. pnas.org

Another significant enzymatic route involves Phospholipase D (PLD), which cleaves the phosphodiester bond in phosphatidylcholine to produce phosphatidic acid and free choline. pnas.org While this is a major pathway for choline generation, the subsequent deacylation of lysophosphatidylcholine (B164491) (LPC), formed by PLA2 action on PC, also contributes to the GPC pool.

Enzyme FamilyAction on Phosphatidylcholine (PC)Product Leading to this compound
Phospholipase A1 (PLA1) Hydrolyzes fatty acid at sn-1 position2-acyl-sn-glycero-3-phosphocholine
Phospholipase A2 (PLA2) Hydrolyzes fatty acid at sn-2 position1-acyl-sn-glycero-3-phosphocholine (Lysophosphatidylcholine)
Phospholipase B (PLB) Hydrolyzes fatty acids at both sn-1 and sn-2 positionssn-Glycero-3-phosphocholine
Lysophospholipase Hydrolyzes the remaining fatty acid from lysophosphatidylcholinesn-Glycero-3-phosphocholine

Degradation of this compound

The breakdown of sn-glycero-3-phosphocholine is a critical step for recycling choline and glycerol-3-phosphate back into cellular metabolism.

Enzymatic Hydrolysis by Specific Phosphodiesterases

The primary mechanism for the degradation of sn-glycero-3-phosphocholine is through enzymatic hydrolysis catalyzed by a class of enzymes known as glycerophosphodiester phosphodiesterases (GPC-PDEs or GDPDs). wikipedia.org These enzymes cleave the phosphodiester bond of GPC, yielding two important metabolic products: choline and sn-glycerol-3-phosphate. nih.govwikipedia.org

Several specific glycerophosphodiesterases have been identified, with GDPD5 (also known as GDE5/Gpcpd1) and GDPD6 being prominent examples. nih.govnih.govfrontiersin.org Research has shown that silencing these enzymes leads to an accumulation of intracellular glycerophosphocholine. nih.govnih.govnih.gov For instance, silencing of GDPD6 in breast cancer cells resulted in a more than twofold increase in GPC levels. nih.gov Similarly, GDE5 has been shown to selectively hydrolyze GPC in the cytoplasm. nih.gov The systematic name for this enzyme activity is sn-glycero-3-phosphocholine glycerophosphohydrolase (EC 3.1.4.2). wikipedia.org

PhosphodiesteraseCellular LocationEffect of Silencing on GPC Levels
GDPD5 (GDE5/Gpcpd1) CytoplasmMarginal to significant increase nih.govnih.gov
GDPD6 Not specifiedSignificant increase nih.govnih.gov

Involvement of Phospholipases in Glycerophospholipid Catabolism

The degradation of glycerophospholipids is a highly regulated process that releases signaling molecules and precursors for the synthesis of other lipids. nih.gov The catabolism of sphingolipids, another major class of membrane lipids, is also interconnected with glycerophospholipid metabolism, with products of one pathway influencing the enzymes of the other. mdpi.com

Interconnections with Broader Cellular Metabolic Networks

Glycerophospholipid metabolism, including the turnover of this compound, is intricately woven into the larger fabric of cellular metabolism. The products of GPC degradation, choline and glycerol-3-phosphate, are channeled into various key metabolic pathways.

Choline is a precursor for the synthesis of the neurotransmitter acetylcholine (B1216132) and can be oxidized to betaine (B1666868), which is involved in methylation reactions. glundelab.org Glycerol-3-phosphate is a crucial link between carbohydrate and lipid metabolism, as it can enter glycolysis or be used for the synthesis of triacylglycerols and other phospholipids.

The metabolism of glycerophospholipids is closely linked with that of sphingolipids, forming a regulatory network that controls membrane composition and signaling. cam.ac.uk Furthermore, alterations in glycerophospholipid metabolism have been observed to be connected with the metabolism of amino acids and fatty acids. biorxiv.orgfrontiersin.org For example, the degradation of sphingosine-1-phosphate can yield products that enter the glycerophospholipid synthesis pathway. cam.ac.uk This interconnectedness highlights the central role of this compound and its metabolic pathways in maintaining cellular function, from membrane integrity to complex signaling networks that govern cell proliferation, differentiation, and response to external stimuli. frontiersin.orgnih.gov

Linkages to Membrane Phospholipid Metabolism

This compound is intrinsically linked to the metabolism of membrane phospholipids, particularly phosphatidylcholine (PC). It functions as both a product of PC catabolism and a precursor for its synthesis, placing it at the heart of membrane remodeling and choline homeostasis. oup.comresearchgate.net

The synthesis of this compound occurs through the catabolic breakdown of phosphatidylcholine. oup.com This process is part of the normal turnover and remodeling of cellular membranes. In a catabolic sequence, PC is broken down to generate intermediates like 1-acyl-glycerophosphocholine and subsequently this compound, completing a cycle that releases choline from the membrane structure. researchgate.net

Conversely, this compound serves as a crucial source of choline for the de novo synthesis of PC via the Kennedy pathway. nih.govresearchgate.net In this pathway, the enzyme glycerophosphocholine phosphodiesterase (GPC-PDE) hydrolyzes this compound to release free choline and glycerol-3-phosphate. researchgate.netnih.gov The liberated choline can then be phosphorylated by choline kinase to form phosphocholine. nih.gov This phosphocholine is subsequently converted to CDP-choline, which combines with diacylglycerol (DAG) to produce new phosphatidylcholine molecules, thus replenishing the cell's membrane constituents. nih.gov

Research in various organisms has revealed alternative pathways. In Saccharomyces cerevisiae (baker's yeast), a PC Deacylation-Reacylation Pathway (PC-DRP) has been identified where this compound can be directly acylated by the acyltransferase Gpc1 to form lysophosphatidylcholine (lyso-PC), which is then further acylated to form phosphatidylcholine. duq.edu This indicates a direct recycling mechanism for this compound back into membrane lipids.

The balance of these metabolic activities is critical for cellular function. Altered choline metabolism, characterized by elevated levels of phosphocholine and this compound, is recognized as a hallmark of carcinogenesis and tumor progression in various cancers. nih.govresearchgate.netnih.gov

Table 1: Key Enzymes in this compound's Link to Phospholipid Metabolism

EnzymeFunctionPathway InvolvementSource(s)
Glycerophosphocholine Phosphodiesterase (GPC-PDE) Hydrolyzes this compound into choline and glycerol-3-phosphate.PC Catabolism / Kennedy Pathway (Choline Supply) researchgate.netnih.gov
Choline Kinase (CHK) Phosphorylates free choline (released from this compound) to phosphocholine.Kennedy Pathway (PC Synthesis) nih.govnih.gov
Gpc1 Acyltransferase Directly acylates this compound to form lysophosphatidylcholine (in S. cerevisiae).PC Deacylation-Reacylation Pathway (PC-DRP) duq.edu
Lipolytic Acyl Hydrolases Release glycerophosphodiesters (like this compound) from phospholipids during membrane breakdown.PC Catabolism nih.gov

Integration with Central Metabolic Pathways

The metabolism of this compound is not confined to the realm of phospholipids; its breakdown products serve as entry points into the core metabolic machinery of the cell, including central carbon metabolism. This integration highlights its role in connecting lipid dynamics with cellular energy status and biosynthetic needs.

The primary catabolic step, catalyzed by GPC-PDE, cleaves this compound into two fundamental molecules: choline and glycerol-3-phosphate (G-3-P). oup.comresearchgate.net Each of these products can be shunted into distinct and vital metabolic pathways.

Choline Metabolism: The liberated choline has several metabolic fates. It is a precursor for the synthesis of the neurotransmitter acetylcholine, which is critical for nerve function. oup.comnih.gov Choline can also be oxidized to produce betaine, a compound involved in methylation reactions and osmotic regulation. oup.com Furthermore, as described previously, it is a key substrate for the Kennedy pathway to synthesize phosphatidylcholine and other phospholipids. oup.com

Glycerol-3-Phosphate Metabolism: Glycerol-3-phosphate (G-3-P) is a versatile intermediate that directly links lipid metabolism with glycolysis, a cornerstone of central carbon metabolism. nih.gov G-3-P can be oxidized by the enzyme glycerol-3-phosphate dehydrogenase to form dihydroxyacetone phosphate (B84403) (DHAP). DHAP is a direct intermediate in the glycolytic and gluconeogenic pathways. nih.gov This conversion allows the glycerol backbone of a phospholipid to be utilized for:

Energy Production: DHAP proceeds through the lower stages of glycolysis to produce pyruvate, which can then be converted to acetyl-CoA and enter the citric acid (TCA) cycle for the generation of ATP.

Biosynthesis: DHAP can be used in gluconeogenesis to synthesize glucose or channeled into the pentose (B10789219) phosphate pathway to produce NADPH and precursors for nucleotide synthesis. nih.gov

The complete oxidation of the this compound molecule can be realized when its components enter these central pathways. The glycerol part enters glycolysis, and the acetyl-CoA derived from further choline metabolism can enter the TCA cycle. oup.comnih.gov This integration ensures that components of membrane lipids can be efficiently recycled for energy or used as building blocks for other macromolecules, reflecting the cell's metabolic flexibility.

Table 2: Integration of this compound Catabolites into Central Metabolism

CataboliteIntegrating Pathway(s)Metabolic FunctionSource(s)
Choline Acetylcholine Synthesis, Betaine Metabolism, Kennedy PathwayNeurotransmission, Osmoregulation, Methylation, Phospholipid Synthesis oup.com
Glycerol-3-Phosphate (G-3-P) Glycolysis / Gluconeogenesis, Triglyceride SynthesisATP Production, Glucose Synthesis, Lipid Storage nih.govlumenlearning.com
Derived Metabolites
Dihydroxyacetone Phosphate (DHAP) Glycolysis, Pentose Phosphate PathwayEnergy Generation, Biosynthesis of Nucleotide Precursors nih.gov
Acetyl-CoA Citric Acid (TCA) CycleCentral Hub for Energy Production and Biosynthesis nih.gov

Enzymatic and Genetic Regulation of Cholineglycerophosphate Dynamics

Enzymatic Regulation of Cholineglycerophosphate Metabolism

The enzymatic control of this compound levels is primarily managed by enzymes that either synthesize its precursor, phosphatidylcholine, or are involved in its turnover.

The primary route for de novo synthesis of phosphatidylcholine (PC), the main phospholipid precursor of this compound, is the CDP-choline pathway, also known as the Kennedy pathway. nih.govnih.gov The final and committing step of this pathway is catalyzed by cholinephosphotransferases.

Two key enzymes, choline (B1196258) phosphotransferase 1 (CPT1) and choline/ethanolamine phosphotransferase 1 (CEPT1), transfer a phosphocholine (B91661) group from cytidine (B196190) diphosphate-choline (CDP-choline) to diacylglycerol (DAG) to form PC. nih.gov While both enzymes contribute to PC biosynthesis, they exhibit distinct subcellular localizations and potential substrate preferences. Immunohistochemical analyses have shown that CPT1 is primarily located in the trans-Golgi network, whereas CEPT1 resides in the endoplasmic reticulum. nih.gov Although they have similar specificity for synthesizing various molecular species of PC, research suggests CPT1 has a higher preference for the synthesis of plasmanyl-PC molecular species containing polyunsaturated fatty acids (PUFA) compared to CEPT1. nih.gov The activity of these enzymes is crucial as it determines the rate of PC synthesis, which in turn influences the available pool of PC for subsequent catabolism into this compound by phospholipases.

The cellular concentration of this compound is directly regulated by enzymes that catalyze the breakdown of phosphatidylcholine and its intermediates. The turnover of choline-containing glycerophospholipids is a dynamic process involving several classes of enzymes.

Phospholipases: The digestion and remodeling of PC are mediated by the combined action of pancreatic and mucosal enzymes. nih.gov In the small intestine, pancreatic phospholipase A₂ (PLA₂) hydrolyzes PC into 1-lyso-PC and a free fatty acid. nih.gov This process is continued by other enzymes such as the jejunoileal brush-border phospholipase B/lipase and mucosal secreted phospholipase A₂ X. nih.gov

Lysophospholipases: Once formed, lysophosphatidylcholine (B164491) can be further hydrolyzed by lysophospholipases to yield this compound and another free fatty acid.

Glycerophosphocholine Phosphodiesterases: These enzymes catalyze the hydrolysis of this compound into glycerol-3-phosphate and free choline. This reaction is critical for liberating choline, which can then be re-phosphorylated by choline kinase to re-enter the CDP-choline pathway for PC synthesis or be used for the synthesis of acetylcholine (B1216132) or betaine (B1666868).

The coordinated action of these catabolic enzymes directly impacts the steady-state levels of this compound, balancing its formation from PC breakdown with its degradation to supply choline for other essential metabolic functions.

Genetic Regulation of Choline Metabolism and Related Pathways

The expression and activity of the enzymes governing this compound dynamics are subject to sophisticated genetic control. Variations in the genes encoding these enzymes, as well as the transcriptional and post-transcriptional mechanisms that regulate their expression, can significantly alter choline metabolism.

Genetic polymorphisms, particularly single nucleotide polymorphisms (SNPs), in genes that regulate choline metabolism can alter dietary choline requirements and affect an individual's susceptibility to diseases associated with choline deficiency. nih.gov Studies have identified several key genes whose variants impact the metabolic handling of choline. mdpi.comresearchgate.net

Common genetic variants in choline pathway enzymes have been shown to influence the risk of nutrient inadequacy and alter choline metabolism even when dietary intake recommendations are met. mdpi.comnih.gov For instance, specific SNPs in genes such as CHDH (choline dehydrogenase) and BHMT (betaine-homocysteine S-methyltransferase) can alter the partitioning of dietary choline between its oxidation to betaine and its use for phosphatidylcholine synthesis via the CDP-choline pathway. cornell.edu Similarly, variants in CHKA (choline kinase alpha) and PEMT (phosphatidylethanolamine N-methyltransferase) can affect the distribution of dietary choline between the CDP-choline pathway and the de novo synthesis of PC from phosphatidylethanolamine. nih.govcornell.edu

Table 1: Impact of Single Nucleotide Polymorphisms (SNPs) on Choline Metabolism Pathways
GeneSNPObserved Metabolic EffectReference
PEMTrs12325817Associated with increased odds of developing organ dysfunction on a choline-deficient diet. mdpi.com
CHDHrs9001Alters partitioning of dietary choline between betaine and phosphatidylcholine synthesis; provides a protective effect against organ dysfunction on a choline-deficient diet. mdpi.comcornell.edu
BHMTrs3733890Alters the partitioning of dietary choline between betaine and phosphatidylcholine synthesis. mdpi.com
CHKArs10791957Alters the distribution of dietary choline between the CDP-choline and PEMT de novo pathways. cornell.edu
SLC44A1rs7873937Alters the use of choline as a methyl donor and its distribution between the CDP-choline and PEMT pathways. cornell.edu

These findings demonstrate that an individual's genetic makeup is a significant factor in regulating the flow of choline through metabolic pathways, thereby influencing the substrate availability for the synthesis and degradation of this compound. nih.gov

The expression of choline-metabolizing enzymes is controlled at multiple levels, ensuring that their activity matches the cell's metabolic needs.

Transcriptional Regulation: The transcription of genes involved in lipid synthesis is often coordinated by specific transcription factors. Sterol regulatory element binding proteins (SREBPs), for example, are known to regulate the CDP-choline pathway. nih.gov The synthesis of phosphatidylcholine is controlled by the rate-limiting enzyme CTP:phosphocholine cytidylyltransferase (CCT). SREBPs can increase the expression of CCTα mRNA, although this transcriptional activation is modest compared to other SREBP-regulated genes. nih.gov The primary effect of SREBPs on stimulating PC synthesis appears to be through increasing the synthesis of fatty acids, which are necessary substrates. nih.gov Other transcription factors, such as the carbohydrate response element binding protein (ChREBP), are also involved in regulating lipid metabolism genes, including mitochondrial glycerophosphate acyltransferase, which is involved in the synthesis of glycerolipids. nih.gov Furthermore, hormonal signals can influence gene expression; for example, estrogen upregulates the PEMT gene, enhancing the endogenous production of choline. nih.gov

Post-Transcriptional and Post-Translational Regulation: Gene expression is also controlled after transcription. Post-transcriptional regulation includes mechanisms such as alternative mRNA splicing, modulation of mRNA stability, and control of protein translation, which collectively determine the amount of enzyme produced from a given amount of mRNA. nih.govwikipedia.org

Beyond the amount of enzyme present, its activity can be rapidly modulated by post-translational modifications. youtube.com A common and important modification is phosphorylation, the addition of a phosphate (B84403) group to specific amino acid residues. youtube.com Regulatory enzymes, such as kinases and phosphatases, control the phosphorylation state of metabolic enzymes. youtube.com This covalent modification can change the enzyme's conformation and, consequently, its activity, allowing for a rapid response to metabolic signals without the need for new gene transcription and translation. youtube.com For example, the activity of CCT, the rate-limiting enzyme of the CDP-choline pathway, is regulated by both its translocation to membranes and by phosphorylation. This allows for acute adjustments in the rate of PC synthesis, thereby influencing the entire metabolic network connected to this compound.

Cellular and Subcellular Dynamics of Cholineglycerophosphate

Subcellular Distribution and Compartmentalization

The subcellular localization of cholineglycerophosphate is not uniform; instead, it is concentrated in specific organelles where its metabolic pathways are most active. This compartmentalization is essential for the regulation of its synthesis and degradation, preventing futile cycles and ensuring its availability for specific cellular processes.

Intracellular Localization within Organelles (e.g., Endoplasmic Reticulum, Golgi Apparatus)

Current research strongly indicates that the endoplasmic reticulum (ER) is a primary site of this compound metabolism. The ER is the main location for the synthesis of phosphatidylcholine, the precursor of this compound. Key enzymes involved in the conversion of phosphatidylcholine to this compound have been identified as ER-associated proteins. For instance, neuropathy target esterase (NTE), a phospholipase B that deacylates phosphatidylcholine to produce this compound, is localized to the cytoplasmic face of the ER membrane. Furthermore, GDPD5, a glycerophosphocholine phosphodiesterase responsible for the degradation of this compound, has been shown to colocalize with NTE in the perinuclear region, which is consistent with an ER localization. This co-localization of synthetic and degradative enzymes strongly suggests that the ER is a central hub for this compound turnover.

The role of the Golgi apparatus in the subcellular dynamics of this compound is primarily inferred from its function in lipid transport and processing. The Golgi apparatus receives newly synthesized lipids, including phosphatidylcholine, from the ER for further modification and sorting to other cellular destinations. As an intermediate in phosphatidylcholine metabolism, it is plausible that this compound is also present in the Golgi, either in transit or as part of local metabolic processes that contribute to the remodeling of Golgi membranes. However, direct experimental evidence detailing the specific concentration or metabolic fate of this compound within the Golgi complex is less abundant compared to the endoplasmic reticulum. The Golgi is a central station for processing proteins and lipids, and it is involved in the synthesis of glycolipids and sphingomyelin, processes that are biochemically linked to the broader network of glycerophospholipid metabolism nih.gov.

Methods for Subcellular Localization Determination

Determining the precise subcellular location of small, water-soluble metabolites like this compound presents a significant analytical challenge. Several methodologies are employed to overcome this, each with its own advantages and limitations.

Subcellular fractionation is a classical biochemical technique that involves the separation of cellular organelles based on their size, shape, and density through differential centrifugation. Once isolated, the content of each fraction can be analyzed for the presence and concentration of specific metabolites. This method can provide quantitative data on the distribution of this compound among different organelles.

Following fractionation, a variety of analytical techniques can be used for the detection and quantification of this compound:

Mass Spectrometry (MS): Coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), mass spectrometry offers high sensitivity and specificity for identifying and quantifying metabolites in complex biological samples. It is a powerful tool for analyzing the metabolite content of isolated subcellular fractions thermofisher.cnnih.govresearchgate.netspringernature.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a non-destructive technique that can provide detailed structural information and quantification of metabolites in a sample. It is particularly useful for analyzing the composition of biofluids and tissue extracts obtained from subcellular fractions.

Microscopy-based techniques , while powerful for visualizing larger molecules like proteins and lipids, are generally not suited for directly imaging small, soluble metabolites like this compound due to their size and rapid diffusion. However, the localization of enzymes involved in its metabolism through immunofluorescence or the use of fluorescently tagged proteins can provide strong indirect evidence of its subcellular distribution.

MethodPrincipleApplication to this compound LocalizationAdvantagesLimitations
Subcellular Fractionation Separation of organelles by differential centrifugation based on size and density.Isolation of ER, Golgi, mitochondria, and cytosol to measure this compound concentration in each.Quantitative data on organelle-specific abundance.Potential for metabolite leakage or redistribution during fractionation.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules for identification and quantification.Analysis of this compound levels in extracts from subcellular fractions.High sensitivity and specificity.Requires sample extraction, which can introduce artifacts.
Nuclear Magnetic Resonance (NMR) Exploits the magnetic properties of atomic nuclei to identify and quantify molecules.Quantification of this compound in fractionated samples.Non-destructive, provides structural information.Lower sensitivity compared to MS.
Immunofluorescence Microscopy Uses fluorescently labeled antibodies to visualize the location of specific proteins (enzymes).Indirect localization by mapping the distribution of enzymes that synthesize or degrade this compound.Provides spatial information within the cell.Does not directly visualize the metabolite itself.

Functional Implications of this compound Subcellular Localization

The specific compartmentalization of this compound has significant consequences for its cellular functions, ranging from influencing the biophysical properties of membranes to protecting cells against environmental stress.

Influence on Cellular Membrane Properties and Organization

As a direct precursor to and breakdown product of phosphatidylcholine, this compound is intimately involved in the regulation of membrane composition. The balance between its synthesis and degradation can influence the availability of phosphatidylcholine, a major structural component of cellular membranes that plays a critical role in determining membrane fluidity and permeability wikipedia.org. The acyl chain composition of glycerophospholipids is a key determinant of many membrane characteristics wikipedia.org. While direct studies on the effect of this compound itself on membrane fluidity are limited, its metabolic relationship with phosphatidylcholine suggests an indirect but crucial role. Alterations in the levels of phosphatidylcholine, which can be influenced by the pool of this compound, have been shown to affect membrane properties lipotype.com. For example, the degree of saturation of the fatty acid tails in phospholipids (B1166683) significantly impacts how they pack together, with unsaturated fatty acids increasing membrane fluidity youtube.com. Therefore, the localized metabolism of this compound in the ER and Golgi can contribute to the specific lipid composition and, consequently, the biophysical properties of these organellar membranes.

Role as an Intracellular Osmolyte and Contribution to Osmotic Stress Response Mechanisms

One of the most well-established functions of this compound is its role as a compatible organic osmolyte. In response to hypertonic stress, cells accumulate small organic molecules to increase their internal osmolarity and prevent water loss. This compound is a major osmolyte, particularly in the cells of the renal medulla, which are constantly exposed to high concentrations of NaCl and urea (B33335) nih.govpnas.orgresearchgate.netnih.gov.

Functional ImplicationMechanismKey Research Findings
Influence on Membrane Properties Serves as a precursor for phosphatidylcholine, a major determinant of membrane fluidity and organization.The composition of glycerophospholipids, including the length and saturation of their acyl chains, significantly alters the biophysical properties of membranes wikipedia.orgnih.govnih.gov.
Role as an Intracellular Osmolyte Accumulates in the cytoplasm in response to hypertonic stress to balance extracellular osmotic pressure.In renal medullary cells, high levels of NaCl and urea lead to an increase in intracellular this compound nih.govpnas.orgresearchgate.net.
Osmotic Stress Response The accumulation of this compound under osmotic stress is primarily due to the inhibition of its degradation by GPC:choline (B1196258) phosphodiesterase pnas.org.Studies in cultured kidney cells have demonstrated that high salt and urea concentrations decrease the activity of the enzyme responsible for this compound breakdown pnas.orgnih.gov.

Mechanistic Roles of Cholineglycerophosphate in Biological Processes

Modulation of Cellular Signaling Pathways

Cholineglycerophosphate is a significant modulator of various signaling pathways, impacting cholinergic transmission, inflammatory responses, and the complex networks governing cellular growth and cancer progression.

This compound plays a crucial role in central cholinergic neurotransmission, primarily by influencing the synthesis and degradation of acetylcholine (B1216132) (ACh) and the density of cholinergic receptors. nih.govnih.gov As a precursor to acetylcholine, this compound can augment the capacity of neurons to synthesize this essential neurotransmitter.

Research in aged rats has demonstrated that treatment with L-alpha-glycerylphosphorylcholine can partially restore the levels of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for acetylcholine synthesis, and acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, in the hippocampus. nih.gov Furthermore, this compound treatment has been shown to counteract the age-related decline in the density of M-1 muscarinic receptors in the hippocampus, while having no effect on M-2 receptors. nih.gov This suggests a targeted influence on specific components of the cholinergic system, which is vital for cognitive functions such as memory and learning. mdpi.comyoutube.com

Table 1: Effect of this compound (GFC) Treatment on Cholinergic Markers in the Hippocampus of Aged Rats

MarkerEffect of AgingEffect of GFC Treatment in Aged RatsReference
Choline Acetyltransferase (ChAT)Decreased ImmunostainingPartial Restoration nih.gov
Acetylcholinesterase (AChE)Altered ReactivityPartial Restoration nih.gov
Muscarinic M-1 ReceptorsDecreased DensityPartial Counteraction of Loss nih.gov
Muscarinic M-2 ReceptorsNo Significant ChangeNo Effect nih.gov

The cholinergic anti-inflammatory pathway is a neural reflex that inhibits inflammation by modulating the immune response. nih.govwikipedia.org This pathway is primarily mediated by acetylcholine, which, upon binding to α7 nicotinic acetylcholine receptors (α7nAchR) on macrophages and other immune cells, suppresses the production of pro-inflammatory cytokines like tumor necrosis factor (TNF). nih.govrndsystems.com

While direct studies on this compound's role in this specific pathway are emerging, its function as a precursor for acetylcholine suggests an indirect but significant involvement. nih.gov By ensuring a ready supply of choline for acetylcholine synthesis, this compound can support the proper functioning of this anti-inflammatory mechanism. mdpi.com The brain and the immune system interact via the vagus nerve in what is often termed the "cholinergic anti-inflammatory pathway". nih.gov Immune cells themselves can release acetylcholine, which then acts in an autocrine or paracrine fashion to modulate immune function. nih.gov Given that this compound is a key component of choline metabolism, its availability can influence the capacity of both neuronal and non-neuronal cells to produce the acetylcholine necessary for this immunomodulatory effect. nih.govwisdomlib.org

Altered choline metabolism is increasingly recognized as a metabolic hallmark of cancer. nih.govjohnshopkins.edu In many cancer cells, there is a notable increase in the levels of choline-containing compounds, which are associated with cellular proliferation and malignant transformation. nih.govnih.gov this compound is a central player in these metabolic alterations.

A significant finding in cancer cell metabolism is the "glycerophosphocholine to phosphocholine (B91661) switch." nih.govscispace.com In the progression of human mammary epithelial cells from a normal to a malignant phenotype, a distinct alteration in choline phospholipid metabolism is observed. nih.govscispace.com This involves a decrease in the relative levels of this compound and a concurrent increase in phosphocholine. nih.gov This metabolic reprogramming is linked to oncogenic signaling and is independent of the cell's doubling time. nih.gov

The increased levels of phosphocholine and total choline-containing compounds in cancer are associated with enhanced cell proliferation. nih.gov This altered metabolic state, sometimes referred to as the "cholinic phenotype," reflects the complex interplay between oncogenic signaling pathways and the enzymes that regulate choline metabolism. nih.gov For instance, growth factor signaling can stimulate increases in phosphocholine levels. nih.gov The shift away from this compound towards phosphocholine suggests a redirection of choline metabolites to support the synthesis of new membranes required for rapid cell division and to participate in mitogenic signaling. nih.govscispace.com

Table 2: Changes in Choline Phospholipid Metabolites During Malignant Transformation of Human Mammary Epithelial Cells

Cellular StateRelative this compound LevelRelative Phosphocholine LevelTotal Choline-Containing MetabolitesReference
NormalHigherLowerBaseline nih.govscispace.com
ImmortalizedLowerHigherIncreased nih.govscispace.com
Oncogene-transformedLowerHigherIncreased nih.govscispace.com
Tumor-derivedLowerHigherIncreased nih.govscispace.com

This compound in Membrane Phospholipid Dynamics and Structure

As a fundamental component of phospholipid metabolism, this compound is intimately involved in maintaining the dynamic nature and structural integrity of cellular membranes.

Cellular membranes are composed of a phospholipid bilayer that provides a stable structure and regulates cellular processes. researchgate.net Choline-containing phospholipids (B1166683), such as phosphatidylcholine, are major constituents of these membranes and are crucial for their integrity. nih.gov this compound is an important catabolite of phosphatidylcholine, produced by the action of phospholipase A2. nih.gov

The balance between the synthesis and breakdown of phosphatidylcholine is critical for maintaining membrane homeostasis. This compound's role in this cycle contributes to the dynamic remodeling of membranes, which is essential for various cellular functions, including signaling and transport. nih.gov The composition of lipids within the membrane is a key determinant of its physical properties and biological functions. nih.govmdpi.com By participating in the turnover of phosphatidylcholine, this compound influences the pool of available fatty acids and lysophospholipids, which can be further metabolized or used to synthesize new phospholipids. nih.gov This regulation is vital for processes such as membrane trafficking and the maintenance of organelle identity. nih.govmdpi.com

The metabolism of membrane choline phospholipids is significantly altered in malignant cells. nih.govscispace.com As previously mentioned, a key alteration is the shift in the balance between this compound and phosphocholine. nih.gov This "glycerophosphocholine to phosphocholine switch" is a consistent finding in human breast tumor cell lines and is considered a hallmark of the progression from a normal to a malignant phenotype. nih.govscispace.com

This metabolic shift reflects a fundamental change in how cancer cells process choline-containing compounds. nih.gov The increased levels of phosphocholine are driven by elevated choline kinase activity, which is often upregulated in cancer. semanticscholar.org This enzyme phosphorylates free choline to produce phosphocholine, the first step in the CDP-choline pathway for phosphatidylcholine synthesis. semanticscholar.orgaocs.org The relative decrease in this compound suggests either reduced breakdown of phosphatidylcholine by certain phospholipases or an increased efflux or further metabolism of this compound.

These alterations in choline phospholipid metabolism in cancer cells are not merely byproducts of rapid proliferation but are actively involved in promoting the malignant phenotype. nih.gov The changes in the levels of metabolites like this compound can impact membrane composition, fluidity, and the localization and function of membrane-associated proteins involved in oncogenic signaling. nih.gov

Advanced Research Methodologies for Cholineglycerophosphate Analysis

Mass Spectrometry-Based Lipidomics Approaches

Lipidomics is the large-scale study of cellular lipids in biological systems. nih.govnih.gov Mass spectrometry (MS) is the central analytical platform for lipidomics due to its high sensitivity, specificity, and ability to characterize the molecular composition of individual lipid species. mdpi.comnih.gov These approaches are critical for profiling cholineglycerophosphate and related compounds within the broader context of the lipidome.

Lipidomics studies can be broadly categorized into two strategies: untargeted and targeted. creative-proteomics.com The choice between them depends on the research goals. creative-proteomics.com

Untargeted lipidomics aims to comprehensively measure as many lipids as possible in a sample in an unbiased manner. creative-proteomics.commetasysx.com This exploratory approach is used to generate new hypotheses, discover potential biomarkers, or obtain a global snapshot of the lipidome under specific conditions. nih.gov It typically employs high-resolution mass spectrometers (e.g., Orbitrap, Q-TOF) coupled with liquid chromatography to separate lipids before detection. metasysx.com

Targeted lipidomics focuses on the accurate and precise quantification of a predefined set of known lipids, such as this compound. creative-proteomics.comnih.gov This hypothesis-driven approach offers higher sensitivity, accuracy, and reproducibility for the specific analytes of interest. researchgate.net It is often performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor ion and a characteristic fragment ion. nih.govescholarship.org

Table 4: Comparison of Targeted and Untargeted Lipidomics

FeatureUntargeted LipidomicsTargeted Lipidomics
GoalExploratory; comprehensive profiling and biomarker discovery. creative-proteomics.comHypothesis-driven; accurate quantification of specific lipids. nih.gov
ScopeBroad, analyzing hundreds to thousands of lipid features. metasysx.comNarrow, focusing on a predefined list of analytes. creative-proteomics.com
QuantificationTypically provides relative quantification.Provides absolute or precise relative quantification. researchgate.net
InstrumentationHigh-resolution MS (e.g., Q-TOF, Orbitrap). metasysx.comTriple Quadrupole MS (MRM mode). nih.gov
ApplicationIdentifying global changes in the lipidome.Validating biomarkers, quantifying specific metabolic pathways.

The quality and reliability of any lipidomics analysis depend heavily on the sample preparation and extraction protocols. mdpi.com The primary goal is to efficiently extract lipids from the biological matrix (e.g., plasma, tissue, cells) while minimizing degradation and removing interfering substances like proteins and polar metabolites. mdpi.comresearchgate.net

Commonly used lipid extraction methods are based on liquid-liquid extraction (LLE) with organic solvents. creative-proteomics.comnih.gov The most well-known protocols are:

Folch Method: Utilizes a chloroform (B151607)/methanol (2:1, v/v) mixture to homogenize the sample, followed by the addition of water or a salt solution to induce phase separation. Lipids partition into the lower chloroform layer. creative-proteomics.com

Bligh and Dyer Method: A modification of the Folch method that uses a different ratio of chloroform/methanol/water (1:2:0.8, v/v/v) and is suitable for samples with high water content. nih.gov

More recent approaches include Solid-Phase Extraction (SPE) , which uses a solid sorbent material to selectively retain and elute lipids or lipid classes. nih.govnih.gov SPE can offer improved reproducibility and the ability to enrich for low-abundance lipids. mdpi.com Regardless of the method, it is crucial to include antioxidants (e.g., butylated hydroxytoluene, BHT) to prevent lipid oxidation and to use internal standards (lipids not naturally present in the sample) to correct for extraction efficiency and instrument variability. nih.govcreative-proteomics.com

Table 5: Overview of Lipid Extraction Protocols

ProtocolSolvent SystemPrincipleNotes
Folch MethodChloroform/Methanol (2:1, v/v)Monophasic extraction followed by partitioning with water to separate lipids into the chloroform phase. creative-proteomics.com"Gold standard" for total lipid extraction; uses toxic chloroform. nih.gov
Bligh and Dyer MethodChloroform/Methanol/WaterA modified, more dilute version of the Folch method suitable for wet samples. nih.govAlso uses chloroform; some polar lipids may be lost in the aqueous phase. nih.gov
Solid-Phase Extraction (SPE)Varies (e.g., silica, reversed-phase)Differential adsorption of lipids onto a solid sorbent, followed by selective elution. nih.govGood for class-specific fractionation and high-throughput applications; can be more reproducible than LLE. mdpi.com

Mass Spectrometry Data Acquisition Modes and Structural Elucidation Techniques

Mass spectrometry (MS) stands as a cornerstone analytical technique for the structural elucidation of chemical compounds, including this compound (also known as L-α-glycerylphosphorylcholine or α-GPC). pioneerpublisher.com The versatility of MS allows for the determination of molecular weight and the deduction of detailed structural information through fragmentation analysis. mdpi.com Advanced MS methodologies employ various data acquisition modes to maximize the quality and quantity of information obtained from a sample.

The primary modes of data acquisition in mass spectrometry-based analysis can be broadly categorized as data-dependent acquisition (DDA), data-independent acquisition (DIA), and targeted acquisition methods like multiple reaction monitoring (MRM). unine.chmdpi.com

Data-Dependent Acquisition (DDA): In DDA, the mass spectrometer performs a full scan to detect all ions present in a sample. unine.ch From this initial scan, the instrument's software selects the most intense precursor ions for subsequent fragmentation (MS/MS). unine.ch This process generates cleaner MS/MS spectra where product ions can be directly linked to a specific precursor ion, which is highly advantageous for unambiguous structural confirmation. unine.chmdpi.com However, a limitation of DDA is that low-abundance ions may not be selected for fragmentation, and the selection is inherently biased towards the most abundant species at any given time.

Data-Independent Acquisition (DIA): Unlike DDA, DIA methods fragment all ions within a predefined mass-to-charge (m/z) range without prior selection of individual precursors. unine.ch This approach provides a comprehensive record of all fragment ions from all precursors, overcoming the DDA limitation of missing lower-abundance compounds. nih.gov However, the resulting MS/MS spectra are highly complex, as fragments from multiple co-eluting precursors are mixed, making data analysis more challenging. unine.ch Techniques like SWATH or SONAR are advanced DIA methods that use stepped or ramped quadrupole isolation windows to enhance selectivity. unine.ch

Targeted Acquisition: Modes like Selected Ion Recording (SIR) and Multiple Reaction Monitoring (MRM) are used for quantitative analysis rather than novel structural elucidation. Tandem quadrupole mass spectrometers are particularly powerful for these applications, offering high sensitivity and specificity. waters.com

For the structural elucidation of this compound and related phospholipids (B1166683), tandem mass spectrometry (MS/MS) is indispensable. mdpi.comnih.gov Fast Atom Bombardment (FAB-MS) and Electrospray Ionization (ESI) are common ionization techniques used for these molecules. nih.govnih.gov In positive ion mode, adducts such as [M+H]+ or [M+Na]+ help determine the molecular weight. nih.gov In negative ion mode, characteristic triplet ions ([M-15]-, [M-60]-, and [M-86]-) can be observed, which correspond to losses of methyl and other parts of the choline (B1196258) headgroup, providing key structural information. nih.gov By analyzing the fragmentation patterns, researchers can identify the polar head group, determine the molecular weight and degree of unsaturation of fatty acyl groups, and even ascertain their position on the glycerol (B35011) backbone. nih.govnih.gov

Comparison of MS Data Acquisition Modes
Acquisition ModePrincipleAdvantagesDisadvantages
Data-Dependent Acquisition (DDA)Selects the most intense precursor ions from a full scan for fragmentation. unine.chProvides clean, specific MS/MS spectra; easier to link fragments to precursors. mdpi.comBiased towards high-abundance ions; may miss low-abundance compounds.
Data-Independent Acquisition (DIA)Fragments all ions within a specified m/z range without pre-selection. unine.chComprehensive fragmentation data for all precursors; good for complex mixtures. nih.govHighly complex spectra requiring advanced software for deconvolution. unine.ch
Targeted (e.g., MRM)Monitors specific precursor-to-product ion transitions.High sensitivity, specificity, and wide dynamic range for quantification. waters.comOnly pre-selected compounds are detected; not suitable for unknown identification.

Enzymatic Synthesis in Research Applications

Enzymatic synthesis has emerged as a powerful alternative to traditional chemical methods for producing this compound and related compounds. acs.org This chemo-enzymatic approach leverages the high specificity and efficiency of enzymes, offering significant advantages such as milder reaction conditions, improved regio- and stereoselectivity, and reduced environmental impact. mdpi.comnih.govmdpi.com Enzymes, particularly lipases and phospholipases, are widely used as biocatalysts in these synthetic strategies. mdpi.comnih.gov The enzymatic preparation of this compound often involves the hydrolysis of phosphatidylcholine (PC) from sources like soybeans. acs.orgmdpi.com This process is advantageous because it reduces the use of potentially toxic chemical reagents, yielding a product of food-grade quality. acs.org

In Vitro Enzymatic Synthesis Systems for this compound Analogs

In vitro enzymatic systems provide a controlled environment for the synthesis of specific this compound analogs, which are valuable tools in biochemical and pharmaceutical research. nih.govmdpi.com These systems typically involve purified enzymes, substrates, and controlled reaction conditions in a "one-pot" setup. mdpi.com

Phospholipases and lipases are the primary biocatalysts employed for creating these analogs. mdpi.comnih.gov For example, phospholipase A2 inhibitors, which are analogs of phospholipids, have been synthesized in a facile three-step process involving N-acylation of ethanolamine, phosphorylation, and subsequent ring-opening with trimethylamine (B31210) to yield N-acylaminoethylphosphorylcholines. nih.gov

Another common strategy is the esterification of the glycerol-3-phosphatidylcholine (GPC) backbone with specific fatty acids. Research has shown the successful synthesis of lysophosphatidylcholine (B164491) (LPC) enriched with n-3 polyunsaturated fatty acids (PUFAs) or conjugated linoleic acid (CLA) by catalyzing the esterification of GPC with the desired fatty acid using lipases like Novozyme 435. mdpi.com This allows for the creation of LPC analogs with specific acyl chains, which are useful for studying lipid metabolism and function. The use of enzymes in these in vitro cascade reactions demonstrates remarkable potential for producing a wide variety of analogs for both research and industrial applications. mdpi.com

Biocatalytic Production of Structured Lipids via Enzymatic Processes

Structured lipids (SLs) are synthetic or modified lipids where the fatty acid composition and position on the glycerol backbone are precisely controlled to confer specific functional or nutritional properties. mdpi.comnih.gov Biocatalysis, primarily using lipases, is the preferred method for producing SLs due to the mild reaction conditions and high regioselectivity of the enzymes, which is difficult to achieve with chemical catalysts. mdpi.comnih.govresearchgate.net

The enzymatic production of SLs typically involves one of three main reaction types: acidolysis, esterification, or transesterification. mdpi.commdpi.com

Acidolysis is a reaction between a triacylglycerol (TAG) and a free fatty acid, and it is the most common method for producing medium- to long-chain triacylglycerols (MLCTs). mdpi.com

Esterification involves the reaction of glycerol with fatty acids. mdpi.com

Transesterification is an exchange of acyl groups between two esters, such as a TAG and a fatty acid ester. mdpi.com

In this context, sn-1,3 regioselective lipases are particularly valuable as they specifically modify the fatty acids at the sn-1 and sn-3 positions of the glycerol backbone, leaving the sn-2 position intact. nih.gov This is crucial for producing SLs that mimic the structure of human milk fat, for example. nih.gov Commercially available immobilized lipases, such as Lipozyme TL IM (from Thermomyces lanuginosus) and Lipozyme RM IM (from Rhizomucor miehei), are frequently used in continuous packed-bed bioreactors for sustainable SL production. nih.gov These enzymatic processes allow for the modification of natural oils and fats to create novel lipids with enhanced properties, such as being low in calories or enriched with specific beneficial fatty acids. mdpi.comnih.gov

Summary of Enzymatic Processes for Structured Lipid Production
Enzymatic ReactionSubstratesEnzyme TypeTypical Product
AcidolysisTriacylglycerol (TAG) + Free Fatty Acid (FFA) mdpi.comsn-1,3 Regioselective Lipase nih.govMedium- to Long-Chain Triacylglycerols (MLCTs) mdpi.com
EsterificationGlycerol + Fatty Acids mdpi.comLipase mdpi.comStructured Triacylglycerols
TransesterificationTAG + Fatty Acid Ester or another TAG mdpi.comLipase (e.g., Novozyme 435) mdpi.comStructured Phospholipids, Phenophospholipids mdpi.com

Preclinical Research Models for Cholineglycerophosphate Investigations

In Vitro Cellular Models for Mechanistic Studies

In vitro models provide a controlled environment to investigate the direct effects of cholineglycerophosphate on cellular functions, particularly its influence on metabolic pathways.

Applications in Investigating Cellular Metabolic Reprogramming

A significant area of investigation for this compound in in vitro models is its role in cellular metabolic reprogramming, particularly in the context of cancer. Altered choline (B1196258) metabolism is a recognized hallmark of malignant transformation, often characterized by increased levels of phosphocholine (B91661) and glycerophosphocholine. nih.govnih.gov This "cholinic phenotype" can be studied in various cancer cell lines. nih.gov

In vitro studies have demonstrated that the tumor microenvironment, including factors like hypoxia and acidic pH, can influence choline metabolism, leading to changes in the levels of glycerophosphocholine. nih.gov Cancer cell lines are used to dissect the enzymatic pathways involved in the synthesis and degradation of this compound and to understand how these pathways are dysregulated in cancer. This knowledge is crucial for identifying potential therapeutic targets within the choline metabolic network. While direct studies on the effect of exogenous this compound on cancer cell metabolic reprogramming are emerging, the established role of this compound in choline metabolism makes it a key molecule of interest in this field.

In Vivo Animal Models for Systemic and Tissue-Specific Analysis

In vivo animal models are essential for understanding the systemic effects of this compound, including its absorption, distribution, metabolism, and excretion (ADME), as well as its impact on specific tissues and organ systems.

Rodent Models (e.g., Mice, Rats) in Experimental Paradigms

Rodent models, particularly mice and rats, are the most commonly used in vivo systems for studying the effects of this compound. These models have been pivotal in investigating its cognitive-enhancing and neuroprotective properties. For example, studies in aged rats have shown that administration of alpha-GPC can improve learning and memory capacity. nih.gov Similarly, in rat models of pharmacologically induced amnesia, alpha-GPC treatment has been demonstrated to ameliorate cognitive deficits. nih.gov

Preclinical studies in rodent models have also been crucial in elucidating the mechanisms behind these effects, suggesting that alpha-GPC acts as a precursor to acetylcholine (B1216132), a key neurotransmitter for cognitive functions. news-medical.netalzdiscovery.org Animal models of cerebrovascular disease have further highlighted the neuroprotective effects of alpha-GPC. news-medical.net

Rodent ModelExperimental ParadigmKey Findings Related to this compoundReference
Aged Sprague-Dawley RatsAssessment of learning and memory deficitsImproved learning and memory capacity after alpha-GPC treatment. nih.gov
Rats with Kainic Acid-Induced AmnesiaPharmacologically induced cognitive impairmentAmelioration of amnesia and improved cognitive performance. nih.gov
Rodent Models of Cerebrovascular DiseaseInvestigation of neuroprotective effectsDemonstrated neuroprotective properties of alpha-GPC. news-medical.net
SAMP8 Mice (Senescence-Accelerated Mouse Prone 8)Model of brain agingReduced levels of phenotypic senescence and joint degeneration. alzdiscovery.org

Genetically Engineered and Patient-Derived Models for Disease Mechanism Elucidation

To investigate the role of this compound in specific diseases with a genetic basis, genetically engineered models are invaluable. A prominent example is the use of transgenic mouse models of Alzheimer's disease. The triple-transgenic mouse model of Alzheimer's disease (3xTg-AD), which harbors mutations in three genes associated with familial Alzheimer's, has been used to study the long-term effects of alpha-GPC treatment. frontiersin.org Research using this model has shown that chronic administration of alpha-GPC can reduce the accumulation of amyloid deposits, rebalance (B12800153) the inflammatory response of microglia and astrocytes, and restore cognitive function. frontiersin.org These models allow for a detailed examination of how this compound interacts with the specific pathological cascades of the disease. taconic.comnih.govmdpi.comembopress.org

Patient-derived models, particularly patient-derived xenografts (PDXs), where tumor tissue from a patient is implanted into an immunodeficient mouse, are becoming increasingly important for cancer research. These models are considered to more faithfully recapitulate the heterogeneity and biology of the original human tumor. nih.gov Studies on patient-derived breast cancer xenografts have analyzed the metabolic profiles of choline-containing compounds, including glycerophosphocholine. nih.govresearchgate.net These investigations have revealed distinct choline metabolic profiles between different breast cancer subtypes, highlighting the utility of PDX models in understanding the role of choline metabolism in tumor biology and for potentially personalizing therapies targeting this pathway. nih.govresearchgate.net

Application of Preclinical Models in Biological Mechanism Discovery

The collective use of in vitro and in vivo preclinical models has been fundamental in uncovering the biological mechanisms through which this compound exerts its effects.

In the context of neuroscience, these models have been instrumental in demonstrating that alpha-GPC serves as a readily available precursor for the synthesis of acetylcholine, thereby enhancing cholinergic neurotransmission. news-medical.netfrontiersin.org This is a critical mechanism underlying its observed cognitive benefits. Furthermore, preclinical studies have suggested that alpha-GPC may also modulate other neurotransmitter systems, such as the dopaminergic and serotonergic systems. news-medical.net Animal models have also been key in revealing the neuroprotective actions of alpha-GPC, including the reduction of neuronal cell death and the alleviation of blood-brain barrier disruption in models of epilepsy. news-medical.net

In oncology, preclinical models are elucidating the complex role of choline metabolism in cancer progression. The observation of elevated glycerophosphocholine in various cancers through studies on cell lines and xenografts has established it as a significant oncometabolite. nih.gov These models are now being used to investigate how the enzymes regulating glycerophosphocholine levels are controlled by oncogenic signaling pathways and how targeting these pathways might affect cancer cell survival. nih.govnih.gov The use of patient-derived models, in particular, offers a powerful platform to correlate specific choline metabolic signatures with treatment responses, paving the way for the development of novel therapeutic strategies. nih.gov

Understanding this compound's Role in Cellular Stress Responses (e.g., Radiation-Induced Injury)

Preclinical studies utilizing various animal models have begun to shed light on the potential role of this compound, also known as L-alpha glycerylphosphorylcholine (B1206476) (GPC), in mitigating the effects of cellular stress, including damage induced by ionizing radiation. These investigations provide a foundational understanding of the compound's mechanisms in stress response pathways.

In a rat model of focal brain irradiation, administration of GPC was observed to alleviate the radiation-induced decline in cognitive function and reduce microscopic brain damage. nih.gov Rats subjected to 40 Gy irradiation of one brain hemisphere exhibited impaired spatial orientation and learning. researchgate.net However, concurrent treatment with GPC markedly decreased this cognitive impairment. researchgate.net Histopathological examination revealed that the GPC-treated group had lesser macrophage density, reactive gliosis, calcification, and demyelination compared to the untreated irradiated group, suggesting a protective effect on a cellular level. researchgate.net

Another relevant preclinical model is the zebrafish embryo, which was used to evaluate the radioprotective effects of GPC against gamma irradiation. nih.gov In this model, GPC administration led to a significant improvement in the survival and distortion rate of embryos exposed to radiation. nih.gov The protective effect was confirmed by histological analysis. nih.gov Mechanistically, GPC was found to reduce the overexpression of key pro-inflammatory molecules, interleukin-1β (IL-1β) and nuclear factor kappa B (NF-κB), which are typically upregulated following irradiation. nih.gov This suggests that GPC may exert its protective effects by modulating inflammatory pathways activated by radiation-induced cellular stress.

Table 1: Preclinical Models Investigating this compound in Cellular Stress

Preclinical ModelStressorKey FindingsPotential MechanismReference
Sprague–Dawley RatFocal Brain Irradiation (40 Gy)Decreased cognitive impairment; Reduced macrophage density, reactive gliosis, calcification, and demyelination.Cellular damage protection. researchgate.net
Zebrafish EmbryoGamma Irradiation (10-20 Gy)Improved survival and reduced morphological damage.Reduction of pro-inflammatory activation (reduced IL-1β and NF-κB overexpression). nih.gov

Elucidating Mechanisms in Metabolically Dysregulated States

Preclinical research has identified a critical role for the metabolism of this compound (GPC) in the context of metabolic dysregulation, particularly in age-related glucose intolerance and neurodegenerative diseases. These studies highlight how disruptions in the breakdown of GPC can lead to its accumulation and subsequent impairment of cellular signaling pathways.

A key area of investigation involves the enzyme Glycerophosphocholine phosphodiesterase 1 (Gpcpd1), which is responsible for hydrolyzing GPC. In mouse models, it has been demonstrated that the Gpcpd1-GPC metabolic pathway is significantly perturbed in aged muscles. researchgate.netnih.govbiorxiv.org Researchers observed that muscle-specific inactivation of the Gpcpd1 gene in young mice resulted in a significant accumulation of GPC within the muscle tissue. researchgate.netnih.govbiorxiv.org This accumulation led to severely impaired glucose metabolism and insulin (B600854) signaling, creating an "aged-like" transcriptomic signature in the young muscles. researchgate.netnih.govbiorxiv.orgresearchgate.net This pathology was specific to muscle, as inactivation of Gpcpd1 in fat or liver tissue did not produce the same effect. nih.govbiorxiv.org Furthermore, placing these muscle-specific mutant mice on a Western-type diet markedly accelerated the development of glucose intolerance. nih.gov These findings identify a direct mechanistic link between GPC accumulation and the onset of age-associated glucose intolerance. researchgate.netnih.gov

Dysregulation of choline metabolism involving GPC has also been implicated in animal models of Huntington's disease (HD). In the R6/2 mouse model of HD, researchers found reduced expression of the Gpcpd1 enzyme in the striatum and cortex. nih.gov This deficiency in Gpcpd1 activity led to a significant increase in the levels of GPC, while downstream metabolites like choline and phosphorylcholine (B1220837) were decreased in the striatum. nih.gov This disruption in the choline metabolic pathway suggests that GPC accumulation may be a contributing factor to the neuronal dysfunction seen in this neurodegenerative disorder.

Table 2: Preclinical Models Investigating this compound in Metabolic Dysregulation

Preclinical ModelMetabolically Dysregulated StateKey FindingsElucidated MechanismReference
Mouse Model (Muscle-specific Gpcpd1 inactivation)Age-related Glucose IntoleranceAccumulation of GPC in muscle tissue; Severely impaired glucose metabolism and insulin signaling.Deficiency of Gpcpd1 enzyme prevents GPC hydrolysis, leading to impaired insulin signaling pathways. researchgate.netnih.govbiorxiv.orgresearchgate.net
R6/2 Mouse ModelHuntington's DiseaseReduced Gpcpd1 expression in striatum and cortex; Significantly increased GPC levels in the striatum.Deficiency of Gpcpd1 leads to disruption of the choline metabolic pathway. nih.gov

Q & A

Q. What established methods ensure high-purity synthesis of Cholineglycerophosphate (CGP) for preclinical studies?

To synthesize CGP (CAS 563-23-5) with ≥95% purity, researchers commonly employ phosphorylation of glycerol derivatives followed by choline conjugation. Key steps include:

  • Purification : Use column chromatography with ion-exchange resins to remove unreacted precursors and byproducts .
  • Characterization : Validate purity via HPLC coupled with evaporative light scattering detection (ELSD) and confirm structure using 1^1H/31^31P NMR spectroscopy .
  • Documentation : Adhere to guidelines for reporting synthetic procedures, including reagent ratios, reaction times, and spectral data, as outlined in academic writing standards .

Q. How is this compound’s role in phospholipid metabolism experimentally validated in neuronal cell models?

  • In vitro assays : Treat primary neuronal cultures with radiolabeled CGP and track incorporation into phosphatidylcholine via scintillation counting .
  • Gene silencing : Use siRNA targeting CGP-metabolizing enzymes (e.g., phospholipase D) to assess changes in lipid profiles via LC-MS .
  • Controls : Include untreated cells and choline-deficient media to isolate CGP-specific effects .

Q. What analytical techniques are critical for quantifying CGP in biological matrices?

  • Extraction : Acidified methanol for serum/plasma; Folch method for tissue homogenates .
  • Quantification : LC-MS/MS with deuterated internal standards (e.g., d9_9-CGP) to correct for matrix effects .
  • Validation : Follow FDA bioanalytical guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .

Advanced Research Questions

Q. How can conflicting data on CGP’s bioavailability in neurodegenerative models be resolved?

Discrepancies often arise from:

  • Dosage variability : Standardize dosing regimens (e.g., 100 mg/kg/day in Alzheimer’s rodent models) and administration routes (oral vs. intraperitoneal) .
  • Model selection : Compare outcomes across transgenic (e.g., APP/PS1 mice) vs. toxin-induced (e.g., scopolamine-treated) models .
  • Meta-analysis : Apply random-effects models to aggregate data from ≥5 studies, adjusting for publication bias via funnel plots .

Q. What strategies optimize CGP’s stability in aqueous formulations for long-term pharmacokinetic studies?

  • pH control : Buffer solutions at pH 6.5–7.0 to prevent hydrolysis of the glycerophosphate bond .
  • Lyophilization : Prepare freeze-dried CGP with cryoprotectants (e.g., trehalose) and reconstitute in saline before use .
  • Accelerated stability testing : Store formulations at 40°C/75% RH for 6 months and monitor degradation via UPLC-UV .

Q. How do researchers address contradictory findings on CGP’s efficacy in enhancing cognitive function?

  • Dose-response reevaluation : Conduct Bayesian adaptive trials to identify optimal dosing thresholds .
  • Endpoint harmonization : Use standardized cognitive batteries (e.g., Morris water maze, novel object recognition) across labs .
  • Mechanistic studies : Combine CGP treatment with fMRI or microdialysis to correlate behavioral outcomes with acetylcholine levels .

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing dose-dependent neuroprotective effects of CGP?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50_{50} values .
  • Multivariate analysis : Use PCA to disentangle CGP’s effects from confounding variables (e.g., age, diet) .
  • Power analysis : Ensure sample sizes ≥8/group to detect ≥30% differences in neuroprotection (α=0.05, β=0.2) .

Q. How should researchers design in vivo studies to minimize interspecies variability in CGP metabolism?

  • Species selection : Prioritize rodents (rats > mice) for comparative pharmacokinetics due to established CYP450 homology .
  • Cross-species PK modeling : Use allometric scaling to extrapolate doses from rodents to non-human primates .
  • Tissue sampling : Collect plasma, cerebrospinal fluid, and brain homogenates at staggered timepoints (0.5–24h post-dose) .

Data Presentation and Reproducibility

Q. What are the best practices for reporting CGP-related data to ensure reproducibility?

  • MIAME compliance : Detail experimental conditions (e.g., humidity, light cycles) in supplementary materials .
  • Raw data sharing : Deposit chromatograms, spectra, and raw statistical outputs in public repositories (e.g., Zenodo) .
  • Reagent validation : Provide CAS numbers and vendor LOT numbers for critical reagents (e.g., CGP: 563-23-5) .

Q. How can researchers mitigate batch-to-batch variability in CGP synthesis for multicenter trials?

  • Standard operating procedures (SOPs) : Document synthesis protocols with tolerances (e.g., reaction temperature ±2°C) .
  • Interlab validation : Distribute aliquots from a master batch to participating labs for parallel analysis .
  • Stability monitoring : Use qNMR to verify purity over time and adjust storage conditions as needed .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.